![molecular formula C12H25ClO4 B3015736 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol CAS No. 1355955-95-1](/img/structure/B3015736.png)
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol
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Overview
Description
“2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol” is a chemical compound with the CAS Number: 856372-59-3 . It has a molecular weight of 224.73 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution for protecting the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl) carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, with an overall yield reaching 11.4% .Molecular Structure Analysis
The IUPAC Name of the compound is 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol . The InChI Code is 1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is also known to be a white to light yellow solid and may exist in the form of a hydrochloride salt . It exhibits acidity when dissolved in water .Scientific Research Applications
Selective Lead(II) Extraction
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol, as part of pseudo-18-crown-6 frameworks in compounds, is used for the selective extraction of Pb(II) (Lead(II)) ions. These compounds demonstrate higher Pb(II)/Cu(II) selectivity than their monocarboxylic acid analogues, making them effective in lead extraction processes (Hayashita et al., 1999).
Synthesis of Various Compounds
This compound is a key ingredient in the synthesis of various chemical compounds. For example, it's used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, illustrating its role in complex chemical synthesis processes (Zhong-Qian Wu, 2011).
Oxy-Michael Addition Reactions
It is involved in oxy-Michael addition reactions, which are key in organic synthesis. These reactions are important for creating various organic compounds with potential applications in different fields, including pharmaceuticals (Keshipour et al., 2012).
Formation of Supramolecular Liquid-Crystalline Networks
This chemical plays a role in the formation of supramolecular liquid-crystalline networks. These networks are created through self-assembly of multifunctional hydrogen-bonding molecules and have potential applications in materials science (Kihara et al., 1996).
Synthesis of Dioxomolybdenum(VI) Complexes
It's involved in the synthesis of dioxomolybdenum(VI) complexes, which are used in catalytic oxidation processes. These complexes have shown excellent catalytic properties on various organic compounds, indicating their potential use in industrial applications (Xue-wen Zhu, 2018).
Bioethanol Conversion
This compound is also used in the conversion of bioethanol to diethyl ether. This process is important in the field of biofuel production, where ethanol derived from biomass is converted into more efficient and usable forms of fuel (Winata et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s mentioned that this compound can be used in the synthesis of protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Mode of Action
Given its use in protac synthesis , it can be inferred that it may function as a linker molecule that connects the E3 ubiquitin ligase ligand and the target protein ligand in a PROTAC molecule . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein, which signals for its degradation .
Biochemical Pathways
Protacs generally influence the ubiquitin-proteasome system , a crucial pathway for protein degradation in cells. By causing the degradation of specific target proteins, PROTACs can modulate various cellular processes depending on the function of the target protein .
Result of Action
As a potential component of protacs , it could contribute to the selective degradation of target proteins, thereby modulating their cellular functions .
Action Environment
The compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or extreme temperatures.
properties
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO4/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDZHDUAQJDOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-ol |
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